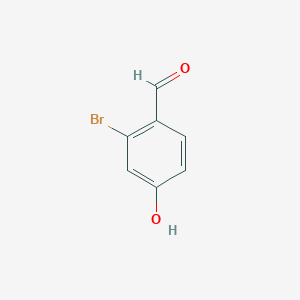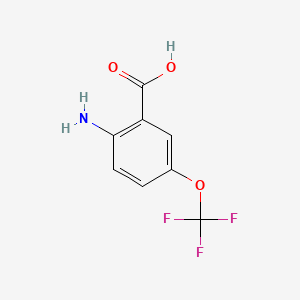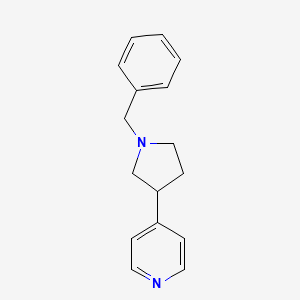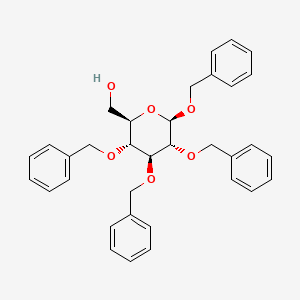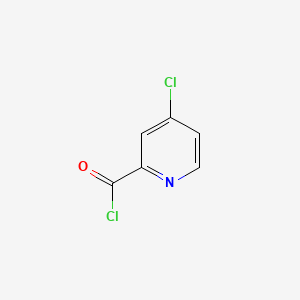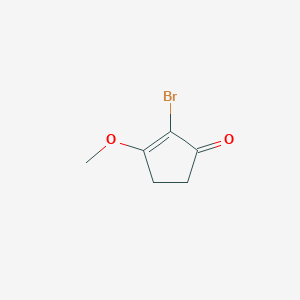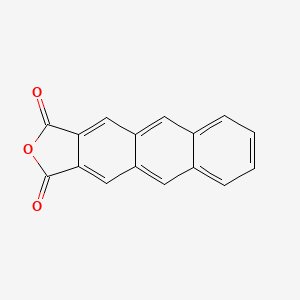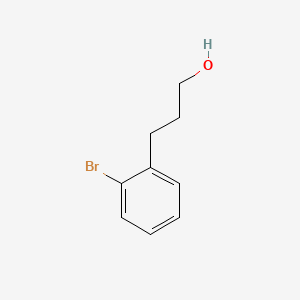
3-(2-Bromo-phenyl)-propan-1-OL
Übersicht
Beschreibung
3-(2-Bromo-phenyl)-propan-1-OL is a chemical compound that is part of a broader class of organic molecules which often contain bromine, a halogen known to be useful in various chemical reactions due to its reactivity. The presence of the bromine atom on the phenyl ring makes this compound a potential candidate for further chemical transformations, such as substitutions or coupling reactions.
Synthesis Analysis
The synthesis of related brominated compounds has been demonstrated in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced by an alkyl group . Similarly, 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol is synthesized by the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol, showcasing the versatility of brominated precursors in forming more complex structures .
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite diverse and is often determined using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system . These techniques are essential for confirming the structure of synthesized compounds and for understanding their potential reactivity.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. The presence of a bromine atom can facilitate electrophilic aromatic substitution reactions, as well as nucleophilic substitutions. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s involves a one-pot procedure from nonbrominated oligomers, indicating the reactivity of bromine in facilitating the formation of complex structures . Additionally, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is used as a reagent for the synthesis of furans and cyclopentenones, demonstrating the versatility of brominated compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting points, boiling points, solubility, and reactivity. The antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 3-(2-Bromo-phenyl)-propan-1-OL, were investigated, showing that these compounds have biological activity, although lower compared to certain beta blockers . This suggests that the physical and chemical properties of brominated compounds can be fine-tuned to achieve desired biological effects.
Wissenschaftliche Forschungsanwendungen
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Scientific Field : Pharmacology .
- Application Summary : These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Scientific Field : Chemistry .
- Application Summary : This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
- Results : This is a four-step protocol starting from thiophene with an overall yield of 47% .
-
3-(2-bromoacetyl)-2H-chromen-2-one
Safety And Hazards
Zukünftige Richtungen
The study of bromophenols and related compounds is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies could explore the synthesis, properties, and potential uses of “3-(2-Bromo-phenyl)-propan-1-OL” and similar compounds.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODAJGPTULSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441061 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-phenyl)-propan-1-OL | |
CAS RN |
52221-92-8 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
